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Compound of Interest

Compound Name: Pirepemat fumarate

Cat. No.: B10829388

Introduction

Pirepemat (formerly IRL752) is a novel, first-in-class small molecule developed by IRLAB
Therapeutics for the treatment of impaired balance (postural dysfunction) and fall frequency in
individuals with Parkinson's disease (PD).[1][2][3] Discovered through IRLAB's proprietary
systems biology-based research platform, the Integrative Screening Process (ISP), pirepemat
represents a unique therapeutic approach by targeting cognitive and axial motor deficits that
are poorly responsive to conventional levodopa therapy.[1][4] The World Health Organization
(WHO) has proposed "pirepemat” as a unique International Nonproprietary Name (INN),
signifying its novel mechanism of action and potential to be a first-in-class treatment. This
document provides a comprehensive overview of the discovery, mechanism of action, and
clinical development history of pirepemat.

Discovery and Preclinical Development

Pirepemat was identified and developed by IRLAB, a company originating from the research
group of Nobel Laureate Professor Arvid Carlsson. The discovery was driven by the company's
proprietary ISP platform, which is designed to identify high-quality drug candidates for
neurodegenerative diseases.

Mechanism of Action

Pirepemat is a cortical-preferring catecholamine- and cognition-promoting agent. Its primary
mechanism involves strengthening nerve cell signaling in the prefrontal cortex. This is achieved
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through a unique pharmacological profile characterized by:

o 5-HT7 Receptor Antagonism: Inhibition of this serotonin receptor is a key contributor to its
efficacy.

e a2-Adrenoceptor Antagonism: This action further contributes to the modulation of
neurotransmitter release.

This dual antagonism leads to a regioselective increase in the synaptic levels of crucial
neurotransmitters within the cerebral cortex:

e Dopamine (DA)
e Norepinephrine (NA)
o Acetylcholine (ACh)

This cortically preferential enhancement of neurotransmission is believed to counteract the
deficits observed in Parkinson's disease, thereby improving cognitive functions, balance, and
postural control.

Preclinical Experimental Findings

In vivo preclinical studies in rodent models have demonstrated pirepemat's distinctive profile. It
dose-dependently enhanced cortical catecholamine output to 600-750% above baseline, while
striatal dopamine remained unchanged. Furthermore, it increased cortical and hippocampal
acetylcholine levels to approximately 250% and 190% above baseline, respectively.
Behaviorally, pirepemat reversed deficits resulting from hypo-monoaminergic function (e.g.,
tetrabenazine-induced hypoactivity) but did not induce or exacerbate hyper-dopaminergic
motor responses. These findings supported its potential to treat symptoms like postural
instability without worsening other motor complications. The compound also showed cognition-
enhancing effects in novel object recognition and reversal learning tests.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow
of the clinical trials conducted for pirepemat.
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Caption: Proposed Mechanism of Action of Pirepemat (IRL752).
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Caption: Clinical Development Workflow for Pirepemat (IRL752).

Clinical Development Program

Pirepemat has progressed through a structured clinical development program to evaluate its
safety, tolerability, and efficacy.

Phase | Studies
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The initial Phase | trial was a placebo-controlled, double-blind study involving 40 healthy
volunteers. Participants received single or multiple ascending doses of pirepemat. The study
concluded that pirepemat was well-tolerated with a very good safety profile, and no serious
adverse events were reported. Key pharmacokinetic findings showed dose-linear
pharmacokinetics, and that food intake did not affect the compound's uptake or distribution.

Phase lla Study

Following the positive Phase | results, a Phase lla study was initiated to investigate the safety,
tolerability, and preliminary efficacy of pirepemat in patients with Parkinson's disease dementia
(PDD).

Experimental Protocol: Phase lla (Study 2017-001673-17)

» Design: Arandomized (3:1 ratio), double-blind, placebo-controlled trial conducted over 28
days.

e Population: 32 patients diagnosed with Parkinson's disease and dementia.

¢ Intervention: Pirepemat was administered as an adjunct to the patients' stable, regular
antiparkinsonian medication. Dosing was individually titrated for the first 14 days, followed by
a 14-day stable dose period. The average dose achieved in the stable phase was 600 mg
daily.

o Primary Outcome: To investigate the safety and tolerability of pirepemat in this patient
population.

e Secondary Outcomes: Exploratory assessments of efficacy on motor symptoms, postural
control, cognitive function, and neuropsychiatric symptoms.

The study met its primary objective, demonstrating that pirepemat was safe and well-tolerated.
Adverse events were generally mild and transient. Exploratory efficacy assessments indicated
potential improvements in balance, a reduced risk of falls, decreased apathy, and enhanced
executive function—symptoms known to be poorly responsive to levodopa.

Phase lIb Study (REACT-PD)
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The encouraging signals from the Phase lla trial led to a larger, more definitive Phase lIb study
known as REACT-PD (NCT05258071).

Experimental Protocol: Phase IIb (REACT-PD)

e Design: Arandomized, double-blind, placebo-controlled study to evaluate the efficacy and
safety of two dose levels of pirepemat.

e Population: The study screened 146 individuals with Parkinson's disease and mild cognitive
impairment, aged 55 to 85, of whom 104 were randomized.

« Intervention: Patients were randomly assigned to one of three groups for 12 weeks:
pirepemat 300 mg daily, pirepemat 600 mg daily, or a daily placebo.

e Primary Outcome: To evaluate the effect of pirepemat on the rate of falls compared to
placebo.

e Secondary Outcomes: Efficacy was further documented through patient diaries and
assessments of motor function, cognition (Montreal Cognitive Assessment, MoCA), balance,
and the Clinical Global Impression Scale (CGIS).

Topline results announced in March 2025 showed that the study did not meet its primary
endpoint of a statistically significant reduction in fall rate compared to placebo. A significant
placebo effect was noted, higher than in previously published studies in this field. Despite this,
the 600 mg daily dose group showed a 42% reduction in fall rate. Subsequent in-depth
analyses revealed that in a medium plasma concentration range, pirepemat reduced the fall
rate by as much as 51.5%. Importantly, a potential link between reduced fall rate and improved
cognitive function was observed, suggesting pirepemat affects brain mechanisms common to
both cognition and balance control.

Quantitative Data Summary

Table 1: Preclinical In Vivo Neurotransmitter Modulation
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Neurotransmitter Brain Region

Catecholamines (DA/NA) Cortex

Maximum Increase vs.
Baseline

600-750%

Dopamine (DA) Striatum No significant change
Norepinephrine (NA) Striatum ~250%
Acetylcholine (ACh) Cortex ~250%

| Acetylcholine (ACh) | Hippocampus | ~190% |

Table 2: Phase | Clinical Trial Overview

Parameter

Study Design

Description

Randomized, double-blind, placebo-
controlled, single and multiple ascending
dose

Population

40 healthy volunteers

Primary Objective

Assess safety, tolerability, and pharmacokinetics

Key Safety Finding

Well-tolerated with a very good safety profile; no

serious adverse events

| Key PK Finding | Dose-linear pharmacokinetics; not affected by food intake |

Table 3: Phase lla Clinical Trial (2017-001673-17) Overview
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Parameter

Study Design

Description

Randomized (3:1), double-blind, placebo-
controlled, 4-week treatment

Population

32 patients with Parkinson's disease and

dementia

Primary Objective

Investigate safety and tolerability

Key Safety Finding

Met primary endpoint; safe and well-tolerated.

Adverse events were mild and transient.

Average Dose

600 mg daily

| Exploratory Efficacy | Indicated improvements in balance, fall risk, apathy, and executive

function |

Table 4: Phase llb Clinical Trial (REACT-PD) Overview

Parameter

Study Design

Description

Randomized, double-blind, placebo-
controlled, 12-week treatment

Population

104 randomized patients with Parkinson's

disease and mild cognitive impairment

Intervention Arms

Placebo, Pirepemat 300 mg/day, Pirepemat 600
mg/day

Primary Outcome

Change in fall rate vs. placebo

Primary Outcome Result

Not statistically significant, though a 42%
reduction was seen with the 600 mg dose

| Key Secondary Finding | Indicated improvement in cognitive functions, suggesting a link to

balance control |

Conclusion
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Pirepemat (IRL752) has progressed from a novel discovery based on a unique screening
platform to a late-stage clinical candidate for a significant unmet need in Parkinson's disease.
Its mechanism as a cortical enhancer, selectively increasing dopamine, norepinephrine, and
acetylcholine in the prefrontal cortex, is well-supported by preclinical data. Clinical trials have
consistently demonstrated a favorable safety and tolerability profile. While the Phase IIb study
did not achieve its primary endpoint with statistical significance, the observed reduction in fall
rate and the correlation with improved cognitive function provide a strong rationale for its
continued development. IRLAB is currently conducting in-depth analyses of the comprehensive
dataset from the REACT-PD study to define the optimal path forward for this promising, first-in-
class therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10829388?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

